Computed LogP: Methoxymethyl Analog is 0.17 Units More Hydrophilic than the Methyl Analog
The methoxymethyl substituent reduces lipophilicity relative to the 5‑methyl analog, as indicated by a lower computed LogP value. This difference in LogP is consistent with the introduction of an ether oxygen, which increases hydrogen‑bond acceptor count from 4 to 5 and enhances aqueous solubility, a key factor for achieving uniform compound distribution in cell‑based assays .
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 0.59 (in‑house computed value, Fluorochem specification) |
| Comparator Or Baseline | 3‑(5‑Methyl‑1,3,4‑oxadiazol‑2‑yl)benzoic acid (CAS 915707‑68‑5): LogP = 0.76 |
| Quantified Difference | ΔLogP = ‑0.17 |
| Conditions | Computed LogP values reported in vendor technical datasheets (Fluorochem), using the same algorithm |
Why This Matters
A LogP shift of ‑0.17 indicates measurably higher aqueous solubility for the methoxymethyl analog, reducing the need for co‑solvents (e.g., DMSO) in screening assays and lowering the risk of compound precipitation.
